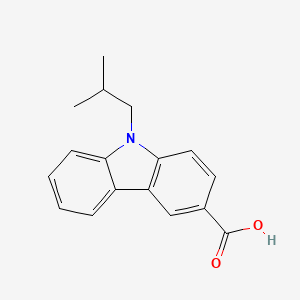
9-isobutyl-9H-carbazole-3-carboxylic acid
Übersicht
Beschreibung
9-isobutyl-9H-carbazole-3-carboxylic acid is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole derivatives are known for their tricyclic structure, consisting of a central pyrrole ring fused with two benzene rings. These compounds are widely found in nature and synthetic sources and possess a range of bioactivities, making them significant in various fields such as pharmaceuticals, materials science, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-isobutyl-9H-carbazole-3-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation of carbazole, followed by alkylation to introduce the isobutyl group. The carboxylic acid functionality can be introduced through oxidation reactions. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
9-isobutyl-9H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
9-isobutyl-9H-carbazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 9-isobutyl-9H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9-isobutyl-9H-carbazole-3-carboxylic acid include other carbazole derivatives such as:
- 9H-carbazole-3-carboxylic acid
- 9-ethyl-9H-carbazole-3-carboxylic acid
- 9-methyl-9H-carbazole-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the isobutyl group, which can influence its chemical reactivity, biological activity, and physical properties. This unique structural feature can lead to distinct applications and advantages in various fields .
Eigenschaften
IUPAC Name |
9-(2-methylpropyl)carbazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11(2)10-18-15-6-4-3-5-13(15)14-9-12(17(19)20)7-8-16(14)18/h3-9,11H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNXMVJALSOWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


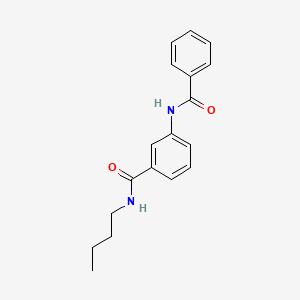
![4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B4644994.png)
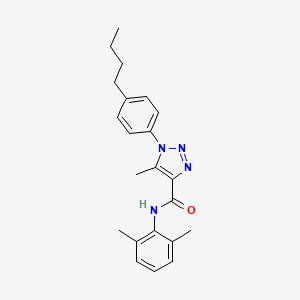
![N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4645004.png)
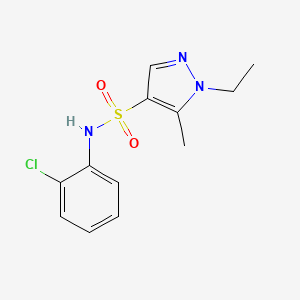
![2-(3,4-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4645011.png)
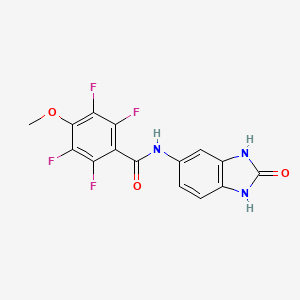
![2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4645022.png)
![1-(2-fluorophenyl)-N-[3-(3-methoxyphenyl)propyl]methanesulfonamide](/img/structure/B4645043.png)
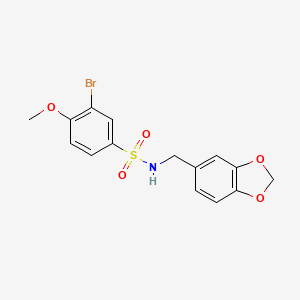
![2-(3-chlorophenyl)-5,8-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B4645062.png)
![N-(2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B4645065.png)
![Ethyl 2-[(2-methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B4645070.png)
![4-[4-(2-propyn-1-yloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B4645083.png)
